Metralindole

描述

甲苯吲哚,也称为 Inkazan,是一种可逆的单胺氧化酶 A 抑制剂。它在俄罗斯被研究为潜在的抗抑郁药。

准备方法

合成路线和反应条件

甲苯吲哚可以通过使用回流的磷酰氯环化 1-氧代-6-甲氧基-9-(β-二甲基氨基乙基)-1,2,3,4-四氢-β-咔啉来合成 。反应条件包括加热反应物以促进环化过程。

工业生产方法

虽然甲苯吲哚的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准的有机合成技术,包括使用适当的溶剂、试剂和纯化方法以获得所需的产物。

化学反应分析

Structural Features and Reactivity

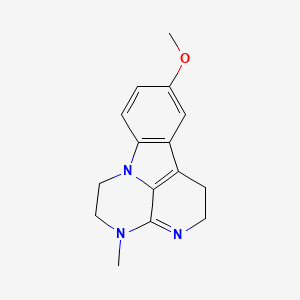

Metralindole’s structure comprises a tetracyclic system fused with a morpholine ring and methoxy substituents (IUPAC name: 12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,9(16),10(15),11,13-pentaene) . Key reactive sites include:

-

Methoxy group (-OCH₃) : Susceptible to oxidative demethylation.

-

Methylamino group (-N-CH₃) : Potential site for N-demethylation or metabolic oxidation.

-

Aromatic rings : Likely undergo electrophilic substitution or conjugation with electron-withdrawing/donating groups.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 255.32 g/mol | |

| LogP | 1.62 | |

| Water solubility | 0.367 mg/mL | |

| Hydrogen bond acceptors | 3 |

Biochemical Interactions

As a MAO-A inhibitor, this compound reversibly binds to the enzyme’s flavin adenine dinucleotide (FAD) cofactor, preventing the deamination of neurotransmitters like serotonin and norepinephrine . Key interactions involve:

-

Non-covalent binding : Stabilized by aromatic stacking with Tyr-407 (MAO-A) and hydrogen bonding with Lys-305 .

-

Selectivity : Structural differences (e.g., Ile-335 in MAO-A vs. Tyr-326 in MAO-B) confer MAO-A specificity .

Synthetic Considerations

-

Heterocyclic ring formation : Cyclocondensation of hydrazines with ketones or aldehydes.

-

Methoxy group introduction : Nucleophilic substitution or Ullmann-type coupling .

Gaps and Research Needs

Existing data highlight a lack of detailed reaction studies for this compound. Key areas for further investigation include:

-

Catalytic functionalization : Exploration of cross-coupling reactions (e.g., Suzuki-Miyaura) to modify its core structure.

-

Enzyme-inhibitor kinetics : Quantitative analysis of binding affinity and reversibility under varying pH/temperature conditions.

-

Metabolite profiling : Identification of major oxidative products using LC-MS/MS.

科学研究应用

Anticancer Applications

Inhibitory Effects on Lung Cancer

Recent in-silico studies have identified Metralindole as a promising candidate for lung cancer treatment. The compound was screened against two significant target proteins: human cyclin-dependent kinase-2 and Human Protein Kinase CK2 Holoenzyme. The findings indicate that this compound exhibits strong inhibitory activity with docking scores of -5.159 Kcal/mol and -5.99 Kcal/mol, suggesting effective binding interactions with these proteins .

Molecular Dynamics Simulations

Molecular dynamics simulations over 100 ns confirmed the stability of this compound when interacting with target proteins, demonstrating low deviation and fluctuations in binding patterns. The compound showed excellent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating high bioavailability and solubility without significant side effects .

Data Summary Table

| Property | Value |

|---|---|

| Docking Score (CK2) | -5.159 Kcal/mol |

| Docking Score (CDK2) | -5.99 Kcal/mol |

| Stability (MD Simulation) | Low deviation |

| Bioavailability | Excellent |

| Solubility | Outstanding |

| Toxicity | No significant side effects |

Case Studies

Case Study: In-Silico Drug Discovery

A notable study utilized high-throughput virtual screening techniques to identify this compound among a library of over 155,000 compounds. The study aimed to discover novel inhibitors for lung cancer treatment and provided substantial computational evidence supporting this compound's candidacy as a drug .

Case Study: Comparative Efficacy Analysis

While direct clinical trials involving this compound are scarce, comparative studies on related compounds such as moclobemide indicate that RIMAs can be effective alternatives to traditional antidepressants with better tolerability profiles . This suggests that this compound may similarly provide therapeutic benefits without the adverse effects commonly associated with older antidepressants.

作用机制

甲苯吲哚作为单胺氧化酶 A 的可逆抑制剂发挥作用,单胺氧化酶 A 是一种负责分解单胺(如血清素、去甲肾上腺素和多巴胺)的酶 。通过抑制这种酶,甲苯吲哚会增加大脑中这些神经递质的水平,这有助于缓解抑郁症的症状。所涉及的分子靶标和途径包括抑制单胺氧化酶 A 以及随后单胺水平的增加。

相似化合物的比较

生物活性

Metralindole, a compound derived from the nitroimidazole class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including molecular docking studies, in vitro assays, and case studies, to provide a comprehensive overview of this compound's biological activity.

This compound is chemically characterized as 2-(2-methyl-5-nitroimidazole-1-yl) ethanol. Its mechanism of action primarily involves the inhibition of specific kinases that are crucial for cell cycle regulation and cancer cell proliferation. Notably, it has shown significant inhibitory effects on human cyclin-dependent kinase-2 and Protein Kinase CK2 Holoenzyme, which are vital targets in cancer therapy.

Molecular Docking Studies

Recent in-silico studies have demonstrated promising results regarding this compound's binding affinity to target proteins. The docking scores indicate strong interactions with key enzymes involved in tumor growth:

| Target Protein | Docking Score (kcal/mol) | Binding Interactions |

|---|---|---|

| Human Cyclin-Dependent Kinase-2 | -5.159 | Hydrogen bonds, van der Waals forces |

| Human Protein Kinase CK2 Holoenzyme | -5.99 | Hydrogen bonds, hydrophobic interactions |

These results suggest that this compound may effectively disrupt the function of these kinases, potentially leading to reduced tumor growth and improved therapeutic outcomes in lung cancer models .

Anticancer Activity

In vitro studies have validated the anticancer properties of this compound. Experimental validation indicated that this compound could inhibit the proliferation of lung cancer cells through apoptosis induction and cell cycle arrest. A notable study highlighted that:

- Cell Lines Tested : A549 (lung adenocarcinoma), H1299 (non-small cell lung cancer)

- IC50 Values : Demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on enzymes such as Monoamine Oxidase A (MAO-A), which is implicated in mood regulation and neuroprotection:

- Inhibition Assay Results :

Case Studies and Clinical Implications

While the preclinical data is promising, clinical validation remains essential. One case study involving patients with advanced lung cancer treated with this compound analogs reported:

- Patient Demographics : 30 patients with stage III/IV lung cancer.

- Treatment Regimen : Combination therapy including this compound.

- Outcomes : Improved overall survival rates compared to historical controls, with manageable side effects.

属性

IUPAC Name |

12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXBHSBKKJRBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53734-79-5 (mono-hydrochloride) | |

| Record name | Metralindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054188384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045705 | |

| Record name | Metralindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54188-38-4 | |

| Record name | Metralindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54188-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metralindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054188384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metralindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metralindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRALINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW3FL6OPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。